![molecular formula C21H18N4O2 B5227998 5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Triazole derivatives, including compounds similar to "5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide", are of significant interest in chemistry due to their diverse chemical and physical properties. These compounds find applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the click reaction, which is highly efficient and selective. For instance, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been developed using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, showcasing the versatility of triazole synthesis methods (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of related triazole compounds has been determined, revealing the presence of hydrogen bonding and the stabilization of molecular conformation (Shen et al., 2013).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including nucleophilic substitution and cycloaddition. Their reactivity can be tailored through functionalization at different positions on the triazole ring. The chemistry of polyazaheterocyclic compounds, including triazoles, involves complex reactions such as the Dimroth rearrangement, indicating the dynamic nature of these molecules (Sutherland & Tennant, 1971).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-phenyl-N-[(5-phenylfuran-2-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-20(23-24-25(15)17-10-6-3-7-11-17)21(26)22-14-18-12-13-19(27-18)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEKRHDCIMYOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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